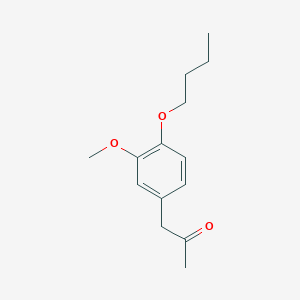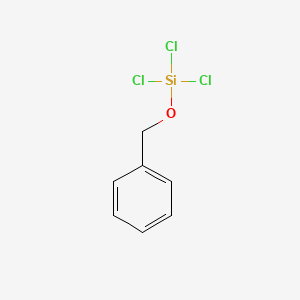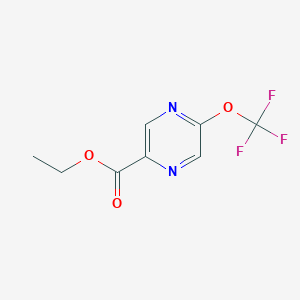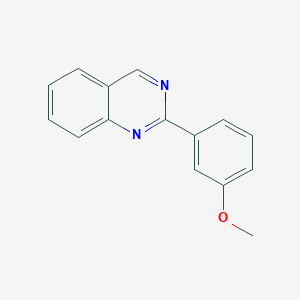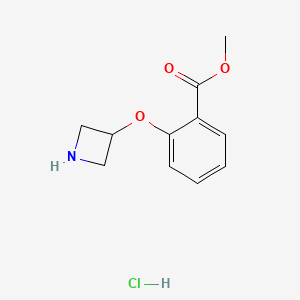![molecular formula C16H17NO B11871735 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one CAS No. 920492-01-9](/img/structure/B11871735.png)
2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Quinolin-8-yl)ethyl)cyclopentanone is an organic compound with the molecular formula C16H17NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Quinolin-8-yl)ethyl)cyclopentanone typically involves the reaction of quinoline derivatives with cyclopentanone under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of recyclable catalysts and solvent-free conditions are also explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Quinolin-8-yl)ethyl)cyclopentanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the quinoline moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction may produce quinoline alcohols .
Applications De Recherche Scientifique
2-(2-(Quinolin-8-yl)ethyl)cyclopentanone has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Industrial Chemistry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-(Quinolin-8-yl)ethyl)cyclopentanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors, modulating their activity. The quinoline moiety is known to interact with DNA, proteins, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Quinolin-8-yloxy)acetohydrazide: This compound is similar in structure but contains an acetohydrazide group instead of a cyclopentanone ring.
Quinoline derivatives: Various quinoline derivatives with different functional groups exhibit similar properties and applications.
Uniqueness
2-(2-(Quinolin-8-yl)ethyl)cyclopentanone is unique due to its specific structure, which combines the quinoline moiety with a cyclopentanone ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
920492-01-9 |
|---|---|
Formule moléculaire |
C16H17NO |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
2-(2-quinolin-8-ylethyl)cyclopentan-1-one |
InChI |
InChI=1S/C16H17NO/c18-15-8-2-4-12(15)9-10-14-6-1-5-13-7-3-11-17-16(13)14/h1,3,5-7,11-12H,2,4,8-10H2 |
Clé InChI |
CQBMHSIVBSVINR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C1)CCC2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(p-Tolyl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11871658.png)
